molecular formula C19H22N4O5S2 B11540121 2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}

2-Oxopropane-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}

Cat. No.: B11540121
M. Wt: 450.5 g/mol
InChI Key: RKUIUSNDHYNURZ-UHFFFAOYSA-N
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Description

3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound characterized by the presence of multiple pyrimidinyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves the following steps:

    Formation of the Pyrimidinyl Sulfanyl Intermediate: The initial step involves the synthesis of the pyrimidinyl sulfanyl intermediate. This is achieved by reacting 4,6-dimethylpyrimidine with a suitable sulfanylating agent under controlled conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride or a similar acetylating agent to form the acetylated derivative.

    Esterification: The final step involves the esterification of the acetylated derivative with an appropriate alcohol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl or sulfanyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-pyrimidinylamine: Shares the pyrimidinyl core but lacks the sulfanyl and acetyl groups.

    2-Amino-4,6-dimethylpyrimidine: Similar pyrimidine structure but different functional groups.

    4,6-Dimethyl-2-pyrimidinylsulfanyl derivatives: Compounds with similar sulfanyl groups but varying substituents.

Uniqueness

3-({2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETYL}OXY)-2-OXOPROPYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its combination of pyrimidinyl, sulfanyl, and acetyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N4O5S2

Molecular Weight

450.5 g/mol

IUPAC Name

[3-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxy-2-oxopropyl] 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C19H22N4O5S2/c1-11-5-12(2)21-18(20-11)29-9-16(25)27-7-15(24)8-28-17(26)10-30-19-22-13(3)6-14(4)23-19/h5-6H,7-10H2,1-4H3

InChI Key

RKUIUSNDHYNURZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)OCC(=O)COC(=O)CSC2=NC(=CC(=N2)C)C)C

Origin of Product

United States

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